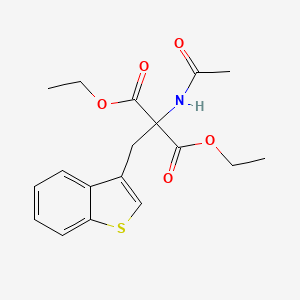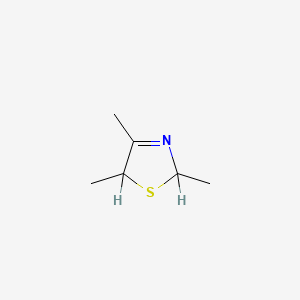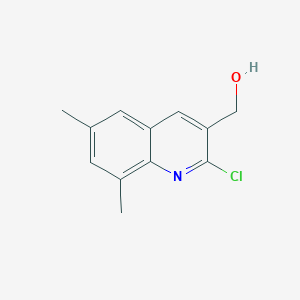
2-Chloro-6,8-dimethylquinoline-3-methanol
Descripción general
Descripción
2-Chloro-6,8-dimethylquinoline-3-methanol, also known as CDMM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMM is a derivative of quinoline, which is a heterocyclic aromatic compound that has been widely used in the pharmaceutical industry. CDMM has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanisms of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-methanol is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. 2-Chloro-6,8-dimethylquinoline-3-methanol has also been shown to interact with a variety of proteins and enzymes, including DNA and RNA polymerases, and may have effects on cellular metabolism and energy production.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-6,8-dimethylquinoline-3-methanol has a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-Chloro-6,8-dimethylquinoline-3-methanol has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a variety of inflammatory conditions. Additionally, 2-Chloro-6,8-dimethylquinoline-3-methanol has been shown to have antioxidant properties, and may be useful for the prevention or treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-6,8-dimethylquinoline-3-methanol in laboratory experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, 2-Chloro-6,8-dimethylquinoline-3-methanol is relatively easy to synthesize and has a low toxicity profile, making it a safe and convenient compound to work with. However, one limitation of 2-Chloro-6,8-dimethylquinoline-3-methanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-6,8-dimethylquinoline-3-methanol, including its use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-Chloro-6,8-dimethylquinoline-3-methanol, and to identify potential drug targets for the compound. Finally, the development of new synthesis methods and formulations of 2-Chloro-6,8-dimethylquinoline-3-methanol may allow for improved efficacy and safety in future applications.
Aplicaciones Científicas De Investigación
2-Chloro-6,8-dimethylquinoline-3-methanol has been used in a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. 2-Chloro-6,8-dimethylquinoline-3-methanol has also been investigated for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on a number of different cancer cell lines. Additionally, 2-Chloro-6,8-dimethylquinoline-3-methanol has been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
(2-chloro-6,8-dimethylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-8(2)11-9(4-7)5-10(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOYBFTZFIWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357710 | |
| Record name | 2-Chloro-6,8-dimethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dimethylquinoline-3-methanol | |
CAS RN |
333408-42-7 | |
| Record name | 2-Chloro-6,8-dimethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



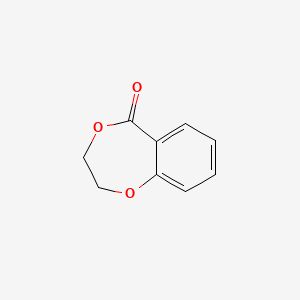
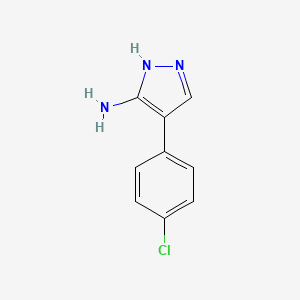
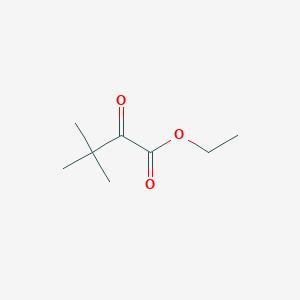

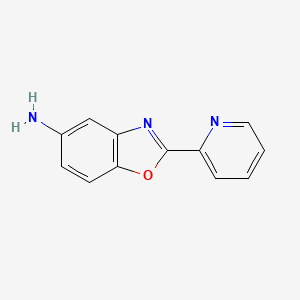
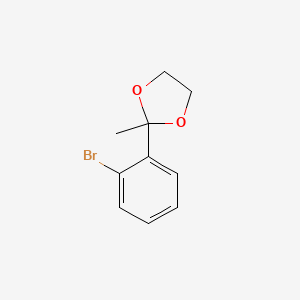
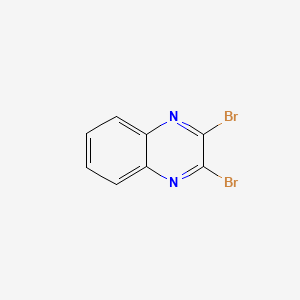
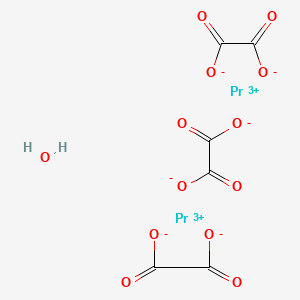

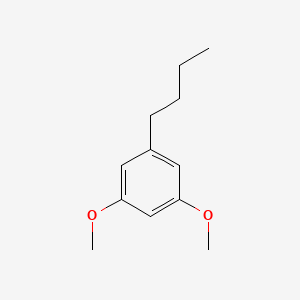
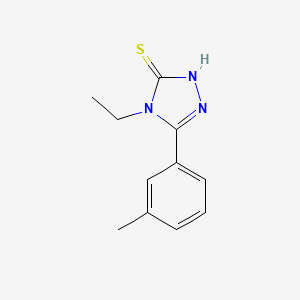
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
